molecular formula C6H12N2O3 B13836384 (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol

(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol

Cat. No.: B13836384
M. Wt: 160.17 g/mol
InChI Key: VOHJMJNXESMTDH-UHFFFAOYSA-N
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Description

(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol is a compound that features a nitro group, an aziridine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol typically involves the reaction of aziridines with nitroalkanes. One common method is the nucleophilic ring opening of aziridines by nitroalkanes under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aziridine ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. These interactions can disrupt cellular processes and lead to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential bioactivity. The presence of the nitro group, aziridine ring, and hydroxyl group allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2-nitro-1-propan-2-ylaziridin-2-yl)methanol

InChI

InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3

InChI Key

VOHJMJNXESMTDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC1(CO)[N+](=O)[O-]

Origin of Product

United States

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